3-((2-(Vinyloxy)ethyl)amino)propanenitrile
Description
Significance of Multifunctional Building Blocks in Chemical Synthesis
The use of such building blocks is a cornerstone of combinatorial chemistry and diversity-oriented synthesis, where the goal is to create large libraries of related compounds for screening in drug discovery and materials science. By having multiple points of modification, a single building block can give rise to a wide array of derivatives with diverse structures and properties.
Overview of Vinyloxy, Amino, and Nitrile Functionalities in Molecular Design
The chemical behavior of 3-((2-(Vinyloxy)ethyl)amino)propanenitrile is dictated by the interplay of its three functional groups:
Vinyloxy Group (-O-CH=CH₂) : The vinyloxy group is a vinyl ether. The carbon-carbon double bond is electron-rich due to the electron-donating nature of the adjacent oxygen atom. This makes it susceptible to electrophilic addition and polymerization, particularly cationic polymerization. nist.gov The vinyl ether moiety can also undergo hydrolysis under acidic conditions to yield an aldehyde and an alcohol. This group is a valuable precursor for the formation of various heterocyclic compounds. The reactivity of the vinyl group can be harnessed to introduce new functionalities or to incorporate the molecule into polymer chains. google.com
Amino Group (-NH-) : The secondary amine in this molecule is basic and nucleophilic. orgsyn.orgnih.gov It can participate in a wide range of reactions, including alkylation, acylation, and condensation reactions. The presence of the lone pair of electrons on the nitrogen atom allows it to act as a proton acceptor and a nucleophile, enabling the formation of new carbon-nitrogen and nitrogen-heteroatom bonds. This functionality is crucial for the synthesis of many nitrogen-containing compounds, including more complex amines, amides, and heterocyclic systems. orgsyn.org
Nitrile Group (-C≡N) : The nitrile group is a versatile functional group in organic synthesis. The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles. Nitriles can be hydrolyzed to carboxylic acids or amides, or reduced to primary amines. nih.gov This functionality serves as a valuable synthetic handle for introducing nitrogen-containing groups and for extending carbon chains.
Positioning of this compound within Relevant Chemical Classes
Based on its constituent functional groups, this compound can be classified into several chemical categories:
Vinyl Ether : Due to the presence of the vinyloxy group.
Amine : Specifically, it is a secondary amine.
Nitrile : Characterized by the cyano group.
Aliphatic Hydrocarbon : The core structure is a non-aromatic carbon chain. crysdotllc.combldpharm.com
Organic Building Block : It is commercially available and intended for use in the synthesis of more complex molecules. crysdotllc.combldpharm.combldpharm.com
The combination of these classes in one molecule underscores its potential as a multifunctional reagent in organic synthesis.
Scope of Academic Inquiry into this compound
A review of available scientific literature and patent databases indicates that dedicated academic research focusing specifically on this compound is limited. The compound is primarily listed in the catalogs of chemical suppliers as a building block for organic synthesis. crysdotllc.combldpharm.combldpharm.comchemicalbook.com
While direct studies on this molecule are not prominent, the reactivity of its individual functional groups is well-documented in the field of organic chemistry. Research on related molecules, such as other vinyl ethers, amino nitriles, and bifunctional compounds, provides a basis for understanding its potential synthetic applications. For instance, studies on the polymerization of vinyl ethers and the synthetic utility of aminonitriles in creating heterocyclic compounds are areas where this molecule could theoretically be applied. The homopolymer of a structurally related compound, 3-((2-aminoethyl)amino)propanenitrile, has been documented, suggesting that the vinyloxy group in the title compound could similarly participate in polymerization reactions. chemicalbook.com
Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 85466-37-1 | crysdotllc.combldpharm.combldpharm.comchemicalbook.com |
| Molecular Formula | C₇H₁₂N₂O | crysdotllc.combldpharm.combldpharm.comchemicalbook.com |
| Molecular Weight | 140.18 g/mol | crysdotllc.combldpharm.combldpharm.comchemicalbook.com |
| Boiling Point | 79-81 °C (at 0.4 Torr) | chemicalbook.com |
| Density | 0.948 ± 0.06 g/cm³ (Predicted) | chemicalbook.com |
| pKa (Acidity Constant) | 7.14 ± 0.19 (Predicted) | chemicalbook.com |
| SMILES Code | N#CCCNCCOC=C | bldpharm.combldpharm.com |
Table of Mentioned Chemical Compounds
| Common Name | Systematic Name |
| This compound | 3-((2-(Ethenyloxy)ethyl)amino)propanenitrile |
| 3-((2-Aminoethyl)amino)propanenitrile | 3-((2-Aminoethyl)amino)propanenitrile |
| Ethyl vinyl ether | Ethoxyethene |
Retrosynthetic Analysis of this compound
A retrosynthetic analysis of the target molecule, this compound, logically disconnects the structure at the secondary amine C-N bond. This bond is readily formed through a conjugate addition, specifically a Michael addition (also known as cyanoethylation). This disconnection reveals two primary synthons: a nucleophilic amine, 2-(vinyloxy)ethanamine (B3256217) , and an electrophilic α,β-unsaturated nitrile, acrylonitrile (B1666552) .
This approach is highly convergent, allowing for the independent synthesis of the two key precursors, which are then combined in a final, efficient step to yield the target molecule. The subsequent sections detail the established and advanced synthetic routes for preparing these crucial vinyloxyethyl and aminopropanenitrile building blocks.
Synthesis of Vinyloxyethyl Moieties
The vinyloxyethyl group is a key structural feature, providing a reactive vinyl handle for potential polymerizations or further functionalization. Its synthesis typically begins with ethylene (B1197577) glycol or its derivatives.
The precursor to the key amine, 2-(vinyloxy)ethanol (B1195950) (also known as ethylene glycol monovinyl ether), is a versatile intermediate possessing both a vinyl ether and a primary alcohol. nbinno.com Its synthesis is primarily achieved through two major routes: the direct vinylation of ethylene glycol and palladium-catalyzed transetherification.
Direct Vinylation: The most fundamental method involves the direct reaction of ethylene glycol with acetylene (B1199291) gas at elevated temperatures (170-180°C) and pressures. guidechem.com This reaction requires a strong base as a catalyst to deprotonate the alcohol, facilitating its addition across the acetylene triple bond. nbinno.com Common catalysts include potassium hydroxide (B78521) (KOH) and sodium hydroxide (NaOH). guidechem.com
Transetherification: An alternative approach is the transetherification reaction, which involves the transfer of a vinyl group from a donor molecule, such as ethyl vinyl ether, to ethylene glycol. This method often employs palladium catalysts, such as palladium(II) acetate (B1210297), in the presence of a ligand like 1,10-phenanthroline. academie-sciences.fracademie-sciences.fr This technique can offer milder reaction conditions compared to direct vinylation. academie-sciences.fr
Once 2-(vinyloxy)ethanol is obtained, it can be converted to the crucial intermediate, 2-(vinyloxy)ethanamine . A direct method for synthesizing this amine involves the reaction of ethanolamine with acetylene, analogous to the synthesis of 2-(vinyloxy)ethanol.
| Method | Reactants | Catalyst | Temperature (°C) | Yield | Reference |
|---|---|---|---|---|---|
| Direct Vinylation | Ethylene Glycol, Acetylene | Potassium Hydroxide | 180 | High Purity | guidechem.com |
| Direct Vinylation | Ethylene Glycol, Acetylene | Sodium Hydroxide | 170 | High Purity | guidechem.com |
| Transetherification | Tetraethylene Glycol, Ethyl Vinyl Ether | Pd(OAc)₂, 1,10-phenanthroline | 20 | 50% | academie-sciences.fr |
O-(2-Vinyloxyethyl)hydroxylamine is a more complex derivative that serves as a bifunctional building block in organic synthesis. Its synthesis requires a multi-step approach, typically starting from 2-(vinyloxy)ethanol and employing a protected hydroxylamine equivalent.
A common and effective route involves an initial Mitsunobu reaction between 2-(vinyloxy)ethanol and N-hydroxyphthalimide. This reaction, using reagents like triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD), forms the phthalimide-protected intermediate, 2-(2-(vinyloxy)ethoxy)isoindoline-1,3-dione.
The final step is the deprotection of this intermediate to release the free hydroxylamine. This is typically achieved by hydrazinolysis, using reagents such as methylhydrazine or hydrazine hydrate in a solvent like dichloromethane (B109758). smolecule.comnbinno.com The desired O-(2-vinyloxyethyl)hydroxylamine is then isolated, often as an oil, after purification. smolecule.com This synthetic pathway has been successfully used to prepare the compound on a gram scale. rsc.org
Synthesis of Aminopropanenitrile Scaffolds
The 3-aminopropanenitrile (B50555) core of the target molecule is constructed via the addition of a nitrogen nucleophile to an acrylonitrile backbone.
The most direct and widely used method for synthesizing 3-aminopropanenitrile derivatives is the Michael addition, specifically termed cyanoethylation when acrylonitrile is the acceptor. organicreactions.org This reaction involves the conjugate 1,4-addition of a primary or secondary amine to the electron-deficient double bond of acrylonitrile. asianpubs.orgwikipedia.org
Primary and secondary aliphatic amines are generally reactive enough to add to acrylonitrile without the need for a catalyst, and the reactions are often exothermic. organicreactions.orgasianpubs.org However, for less reactive amines, such as aromatic amines, or to control selectivity, a catalyst may be employed. asianpubs.orgepo.org Catalysts can be either basic (e.g., quaternary ammonium (B1175870) hydroxides) or acidic (e.g., acetic acid, cuprous chloride), with the choice depending on the basicity and steric hindrance of the amine. organicreactions.orgasianpubs.org
In the context of synthesizing this compound, the reaction involves the addition of 2-(vinyloxy)ethanamine to acrylonitrile. As an aliphatic primary amine, this reaction is expected to proceed readily to yield the target product.
| Amine (Donor) | Acceptor | Catalyst | Key Feature | Reference |
|---|---|---|---|---|
| Aliphatic Amines (Primary/Secondary) | Acrylonitrile | Often None | High yields, often exothermic | asianpubs.org |
| Aromatic Amines | Acrylonitrile | Acidic (e.g., Acetic Acid) | Catalyst required for less reactive amines | google.com |
| Alcohols | Acrylonitrile | Basic (e.g., K₂CO₃/Zeolite) | Forms 3-alkoxypropanenitriles | researchgate.net |
| Active Methylene (B1212753) Compounds | α,β-Unsaturated Carbonyls | Basic (e.g., [bmIm]OH) | General C-C bond formation | organic-chemistry.org |
While Michael addition is the most common route, alternative strategies exist for the synthesis of substituted 3-aminopropanenitriles. A primary alternative is the nucleophilic substitution (SN2) reaction between an amine and a 3-halopropanenitrile.
In this approach, a suitable precursor such as 3-chloropropanenitrile or 3-bromopropanenitrile is used as the electrophile. The nitrogen atom of the amine acts as the nucleophile, displacing the halide to form the new carbon-nitrogen bond. For the synthesis of the target molecule, this would involve the reaction of 2-(vinyloxy)ethanamine with 3-chloropropanenitrile. This method provides a viable alternative to cyanoethylation, particularly when the starting amine might be sensitive to the conditions of a Michael addition or when acrylonitrile is not the desired reagent.
An in-depth examination of the synthetic and derivatization strategies for the chemical compound this compound reveals a versatile molecule with multiple reactive sites. The methodologies for its synthesis and the subsequent modifications of its functional groups are critical for its application in various chemical fields.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(2-ethenoxyethylamino)propanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c1-2-10-7-6-9-5-3-4-8/h2,9H,1,3,5-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPXFIMFDZJXULI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=COCCNCCC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Mechanistic Investigations of 3 2 Vinyloxy Ethyl Amino Propanenitrile
Reactivity of the Vinyloxy Group
The vinyloxy group (CH₂=CHO–) is an electron-rich olefin due to the electron-donating resonance effect of the adjacent oxygen atom. This electronic characteristic is central to its reactivity, predisposing it to reactions with electrophiles and participation in cycloaddition reactions.
Hydrolysis and Related Reactions
The hydrolysis of vinyl ethers is a well-studied process that typically proceeds via an acid-catalyzed mechanism. researchgate.netrsc.orgrsc.org The reaction is initiated by the rate-determining protonation of the β-carbon of the vinyl group, leading to the formation of a resonance-stabilized alkoxycarbocation intermediate. researchgate.netcdnsciencepub.com This intermediate is then rapidly attacked by water in a non-rate-determining step to form a hemiacetal, which subsequently decomposes to yield an aldehyde and an alcohol. researchgate.netcdnsciencepub.com
In the case of 3-((2-(vinyloxy)ethyl)amino)propanenitrile, acid-catalyzed hydrolysis is expected to yield acetaldehyde (B116499) and 3-((2-hydroxyethyl)amino)propanenitrile. The general mechanism is depicted below:
General Mechanism of Acid-Catalyzed Vinyl Ether Hydrolysis
Reactivity of the Secondary Amine Group
Condensation Reactions
The secondary amine functionality in this compound allows it to participate in various condensation reactions. These reactions typically involve the formation of a new carbon-nitrogen bond with the elimination of a small molecule, such as water.
One notable condensation reaction is the formation of amides. The secondary amine can react with carboxylic acids, acid chlorides, or anhydrides to form the corresponding N-substituted amide. The reaction with an acid chloride, for example, is generally rapid and proceeds via nucleophilic acyl substitution.
Another significant class of condensation reactions involves the reaction of the secondary amine with aldehydes or ketones to form enamines. libretexts.org This acid-catalyzed reversible reaction involves the initial formation of a hemiaminal intermediate, which then dehydrates to yield the enamine. libretexts.org The stability and further reactivity of the resulting enamine are influenced by the substituents on the nitrogen and the carbonyl compound.
Furthermore, the secondary amine can undergo condensation with other amines or itself under specific catalytic conditions, potentially leading to more complex polyamine structures. rsc.org However, such reactions can be reversible and may lead to a mixture of products. rsc.org
Table 1: Representative Condensation Reactions
| Reactant | Product Type | General Conditions |
| Carboxylic Acid Chloride | N-substituted Amide | Aprotic solvent, often with a non-nucleophilic base |
| Aldehyde/Ketone | Enamine | Acid catalyst, removal of water |
| Another Amine | Polyamine | Metal catalyst, elevated temperatures |
Reactivity of the Nitrile Group
The nitrile group (–C≡N) is a versatile functional group characterized by a polarized carbon-nitrogen triple bond, with the carbon atom being electrophilic. rsc.orgnih.gov This polarity allows for a variety of transformations, including hydrolysis, reduction, and nucleophilic additions.
Hydrolysis: The nitrile group of this compound can be hydrolyzed under either acidic or basic conditions to yield a carboxylic acid. vaia.comsavemyexams.comchemguide.co.uk The reaction proceeds through an amide intermediate. chemguide.co.ukresearchgate.netyoutube.com
Acid-catalyzed hydrolysis: In the presence of a strong acid and water, the nitrile is protonated, which enhances its electrophilicity and facilitates the attack of water. chemguide.co.uklibretexts.org The initial product is an amide, which is then further hydrolyzed to the corresponding carboxylic acid and an ammonium (B1175870) salt. chemguide.co.uk
Base-catalyzed hydrolysis: Under basic conditions, the hydroxide (B78521) ion acts as the nucleophile, attacking the electrophilic carbon of the nitrile. youtube.com This also proceeds via an amide intermediate to form a carboxylate salt and ammonia (B1221849). chemguide.co.ukyoutube.com Subsequent acidification is required to obtain the free carboxylic acid. savemyexams.comchemguide.co.uk
Reduction: The nitrile group can be reduced to a primary amine, thereby extending the carbon chain and introducing a new primary amine functionality. libretexts.orgorganic-chemistry.orgyoutube.com
Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst such as platinum, palladium, or nickel.
Chemical Reduction: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective in converting nitriles to primary amines. libretexts.orgyoutube.com The reaction involves the nucleophilic addition of a hydride ion to the nitrile carbon. libretexts.org Other reagents like diisopropylaminoborane (B2863991) have also been shown to reduce nitriles effectively. organic-chemistry.org
Table 2: Hydrolysis and Reduction of the Nitrile Group
| Reaction | Reagents | Product |
| Acid Hydrolysis | H₃O⁺, heat | 3-((2-(Vinyloxy)ethyl)amino)propanoic acid |
| Base Hydrolysis | 1. NaOH, H₂O, heat; 2. H₃O⁺ | 3-((2-(Vinyloxy)ethyl)amino)propanoic acid |
| Reduction | 1. LiAlH₄; 2. H₂O | 3-((2-(Vinyloxy)ethyl)amino)propan-1-amine |
| Catalytic Hydrogenation | H₂, Metal Catalyst (Pt, Pd, Ni) | 3-((2-(Vinyloxy)ethyl)amino)propan-1-amine |
The electrophilic carbon atom of the nitrile group is susceptible to attack by various nucleophiles. wikipedia.orglibretexts.org
Grignard Reagents: Organomagnesium halides (Grignard reagents) can add to the nitrile to form an imine anion after an initial nucleophilic attack. libretexts.orgwikipedia.org Subsequent hydrolysis of this intermediate yields a ketone. libretexts.orgwikipedia.org This reaction provides a valuable route for the synthesis of ketones with a new carbon-carbon bond.
Organolithium Reagents: Similar to Grignard reagents, organolithium compounds can also add to the nitrile group.
Other Nucleophiles: Other carbon and heteroatom nucleophiles can also participate in addition reactions with the nitrile group, leading to a variety of functionalized products.
Intermolecular and Intramolecular Reaction Pathways
The presence of multiple reactive sites within this compound allows for both intermolecular and intramolecular reactions.
Intermolecular Reactions: These reactions occur between two or more molecules. An example is the reductive alkylation of the nitrile group with an aldehyde or ketone in the presence of a reducing agent, which can lead to the formation of secondary amines. nih.gov The secondary amine of one molecule could also potentially react with the nitrile group of another molecule under specific conditions, leading to oligomerization or polymerization.
Intramolecular Reactions: Reactions occurring within the same molecule are also possible, particularly those leading to the formation of stable 5- or 6-membered rings. wikipedia.org
Cyclization involving the amine and nitrile: The secondary amine could potentially act as an internal nucleophile, attacking the electrophilic carbon of the nitrile group. This type of intramolecular cyclization of aminonitriles can lead to the formation of cyclic imines or related heterocyclic structures, often catalyzed by a base. nih.gov
Reactions involving the vinyloxy group: The vinyloxy group can undergo intramolecular reactions. For instance, acid-catalyzed cyclization can occur where the hydroxyl group formed from the hydrolysis of the vinyl ether attacks another part of the molecule. pleiades.online
The outcome of these reactions (intermolecular vs. intramolecular) is often dependent on reaction conditions such as concentration. High concentrations tend to favor intermolecular reactions, while dilute conditions can promote intramolecular cyclization. wikipedia.org
Stereochemical Aspects of Reactions Involving this compound
The stereochemical outcomes of reactions involving this compound are an important consideration, particularly in the synthesis of chiral molecules. The molecule itself is achiral. However, reactions at its functional groups can generate new stereocenters.
Nucleophilic Addition to the Nitrile Group: When a nucleophilic addition to the nitrile group leads to the formation of a new chiral center, a racemic mixture of enantiomers is typically expected if the starting materials and reagents are achiral. docbrown.infolumenlearning.com
Reactions of the Vinyloxy Group: The vinyloxy group can participate in stereoselective reactions. For example, variants of the Peterson reaction have been developed for the stereospecific synthesis of Z-vinyl ethers. nih.gov The stereochemistry of the products in reactions such as the Mizoroki–Heck arylation of vinyl ethers can be influenced by the choice of catalyst and reaction conditions. rsc.org
Intramolecular Cyclizations: Intramolecular reactions that form new rings can also create new stereocenters. The stereochemical course of these cyclizations is often dictated by the transition state geometry, which seeks to minimize steric strain and maximize orbital overlap. rsc.orglibretexts.org For instance, the formation of five- and six-membered rings is often kinetically favored. libretexts.org
If a reaction proceeds through a planar intermediate, such as a carbocation or a radical, and a new chiral center is formed, a racemic mixture is the likely outcome in the absence of any chiral influence. lumenlearning.com
Polymerization Science and Macromolecular Applications
Cationic Polymerization of the Vinyloxy Moiety
The vinyloxy group is readily polymerized through cationic mechanisms due to the stabilizing effect of the adjacent oxygen atom on the resulting carbocationic propagating species. This process is generally rapid but can be challenging to control without specific techniques.
Cationic polymerization is initiated by the generation of a carbocation from the monomer. nih.gov This can be achieved through various initiating systems, known as cationogens.
Protonic Acids: Strong acids like trifluoromethanesulfonic acid (CF3SO3H) can directly protonate the vinyl ether double bond to start the polymerization.
Lewis Acids: These are the most common initiators. Lewis acids such as tin tetrachloride (SnCl4), titanium tetrachloride (TiCl4), and boron trifluoride etherate (BF3·OEt2) require a co-initiator, which is often a proton source (protogen) like water or an alcohol, or a carbocation source (cationogen) like the adduct of a vinyl ether with HCl. acs.orgresearchgate.net For instance, the combination of an aryl methyl halide and a silver salt like AgClO4 can generate a benzyl (B1604629) cation to initiate polymerization. nii.ac.jp
Organocatalysts: More recent developments include metal-free initiating systems. nih.gov A notable example is the organic acid 1,2,3,4,5-pentacarbomethoxycyclopentadiene (PCCP), which protonates the vinyl ether, forming an ion pair where the counterion helps stabilize the propagating chain. nih.gov
Photocatalytic Systems: Visible-light-mediated systems using photocatalysts, such as N-arylacridinium or monophosphonium salts, can initiate polymerization upon irradiation, offering temporal and spatial control over the process. researchgate.netacs.org
The general initiation mechanism involves the electrophilic addition of the initiator (H⁺ or R⁺) to the electron-rich double bond of the vinyloxy group, forming a stabilized oxocarbenium ion which then propagates. nih.gov
Propagation proceeds via the successive addition of monomer molecules to the active carbocationic chain end. nih.gov The high reactivity of the propagating species makes this step very fast. However, this high reactivity also makes the system susceptible to chain transfer reactions, which are a form of spontaneous termination where the active center is transferred, ending the growth of one chain while initiating another. nih.gov
Common chain transfer events in the cationic polymerization of vinyl ethers include:
Chain transfer to monomer: The active chain end abstracts a hydrogen from a monomer molecule.
Chain transfer to counter-ion: This can occur through recombination or elimination, neutralizing the active site.
Intramolecular chain transfer: The growing chain end can react with an atom (typically oxygen) on its own backbone, forming a cyclic structure and terminating the chain.
These events are often undesirable as they lead to polymers with lower molecular weights and broader molecular weight distributions (polydispersity). nih.gov Suppressing these events is key to achieving a "living" polymerization.
Living polymerization is a process devoid of irreversible chain-termination and chain-transfer steps, allowing for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions (low polydispersity, Đ). acs.org For vinyl ethers, the first living cationic polymerization was reported in 1984. nih.gov
Control is typically achieved by stabilizing the highly reactive carbocationic propagating species. This can be done by:
Using specific initiator systems like the HI/I2 system.
Adding a nucleophilic species (Lewis base) to the system, which reversibly caps (B75204) the propagating end, creating a dynamic equilibrium between a dormant (covalently capped) species and a small amount of active (ionic) species.
Cationic Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization: This is a powerful technique for controlling the polymerization of vinyl ethers. nih.govacs.org It employs a chain transfer agent (CTA), such as a dithiocarbamate (B8719985) or thioether, which mediates the polymerization through a degenerative chain transfer mechanism. nih.govrsc.org This process maintains a low concentration of active species at any given time, suppressing side reactions and allowing for linear growth of molecular weight with monomer conversion. nih.gov Cationic RAFT can produce well-defined poly(vinyl ether)s with predictable molecular weights and Đ values often below 1.2, even under ambient conditions. rsc.orgrsc.org The molecular weight is controlled by the initial ratio of monomer to CTA. nih.gov
Table 1: Examples of Controlled Cationic Polymerization of Various Vinyl Ethers
Monomer Initiator/Catalyst System CTA Type Conditions Theoretical Mn (g/mol) Experimental Mn (g/mol) Polydispersity (Đ) Reference Isobutyl Vinyl Ether (IBVE) PCCP / H-bond donor Dithiocarbamate RT, open to air 10,400 10,100 1.15 nih.gov Ethyl Vinyl Ether (EVE) N-Arylacridinium / Light Dithiocarbamate (2b) RT, Blue LED 5,400 5,200 1.17 nih.gov n-Butyl Vinyl Ether (nBVE) Pyrylium Salt / Light Methanol RT, Visible Light - 11,300 1.25 researchgate.net 2-Chloroethyl Vinyl Ether (Cl-EVE) PCCP / H-bond donor Dithiocarbamate RT, open to air 11,000 10,500 1.18 nih.gov Isobutyl Vinyl Ether (IBVE) PhSeBr / Mn(CO)5Br None (Selenium Initiator) RT, ambient - 9,800 <1.2 youtube.com
Polycondensation and Step-Growth Polymerization via Amine Reactivity
The secondary amine group in 3-((2-(vinyloxy)ethyl)amino)propanenitrile is a key reactive site for polycondensation and step-growth polymerization. fiveable.mewikipedia.orglibretexts.org In these polymerization processes, bifunctional or multifunctional monomers react to form dimers, trimers, and eventually long-chain polymers, often with the elimination of a small molecule like water. libretexts.orgyoutube.com
The reaction of the secondary amine with a dicarboxylic acid, for instance, would lead to the formation of a polyamide, with the pendant vinyloxy and nitrile groups remaining available for subsequent reactions. The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the carboxylic acid, followed by the elimination of water. fiveable.melibretexts.org This process is typically carried out at elevated temperatures to drive the condensation reaction.
The rate of polymerization and the final molecular weight of the polymer are highly dependent on the reaction conditions, including temperature, catalyst, and the efficient removal of the condensation byproduct. wikipedia.org The presence of the vinyloxy and nitrile groups can also influence the polymerization kinetics and the properties of the resulting polymer.
Table 1: Representative Conditions for Polycondensation of a Secondary Amine with a Dicarboxylic Acid
| Parameter | Condition | Rationale |
| Monomers | Diamine, Dicarboxylic Acid | Equimolar amounts are crucial for achieving high molecular weight. fiveable.me |
| Temperature | 180-250 °C | Provides sufficient energy to overcome the activation barrier of amidation. |
| Catalyst | None or Acid Catalyst | The reaction can be self-catalyzed or accelerated by an external acid. wikipedia.org |
| Atmosphere | Inert (e.g., Nitrogen) | Prevents oxidative side reactions at high temperatures. |
| Byproduct Removal | Vacuum or Inert Gas Purge | Shifts the equilibrium towards polymer formation. wikipedia.org |
Design of Advanced Polymeric Architectures
The distinct reactivity of the functional groups in this compound allows for the design of complex and functional polymeric architectures, such as block copolymers and crosslinked networks.
Block Copolymers Incorporating Vinyloxy and Nitrile Units
Block copolymers are macromolecules composed of two or more distinct polymer chains linked together. frontiersin.orgharth-research-group.org The synthesis of block copolymers containing segments derived from this compound can be achieved by combining different living or controlled polymerization techniques. frontiersin.orgrsc.orgcmu.eduresearchgate.net
For instance, the vinyloxy group is amenable to living cationic polymerization. acs.orgresearchgate.netacs.orgkisti.re.kr A block copolymer could be synthesized by first polymerizing a different monomer, such as styrene, via a controlled radical polymerization method like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, and then using the resulting polymer as a macroinitiator for the cationic polymerization of this compound. frontiersin.orgmdpi.com This would result in a block copolymer with a polystyrene segment and a poly(this compound) segment, each contributing its unique properties to the final material. acs.org The nitrile groups within the polymer chain can enhance properties like solvent resistance and polarity. rsc.org
Table 2: Potential Strategy for Block Copolymer Synthesis
| Step | Polymerization Type | Monomer(s) | Resulting Block |
| 1 | RAFT Polymerization | Styrene | Polystyrene |
| 2 | Cationic Polymerization | This compound | Poly(this compound) |
| Final Product | - | - | Polystyrene-b-poly(this compound) |
Crosslinking Mechanisms for Network Polymers
Crosslinking is the process of forming a three-dimensional network by connecting polymer chains, which significantly enhances the mechanical properties and thermal stability of the material. youtube.comyoutube.comyoutube.com The vinyloxy and secondary amine groups of this compound offer multiple pathways for crosslinking.
The vinyloxy groups can undergo photoinitiated cationic polymerization in the presence of a suitable photoinitiator. researchgate.net By incorporating the monomer into a polymer backbone, subsequent irradiation can induce crosslinking through the polymerization of the pendant vinyloxy groups.
Alternatively, the secondary amine can be utilized for crosslinking. For example, in a polymer containing pendant this compound units, the amine groups can react with a di-epoxide crosslinking agent. The nucleophilic amine attacks the epoxide ring, leading to the formation of a covalent bond and connecting different polymer chains. wiley-vch.de This type of crosslinking is often thermally initiated.
Post-Polymerization Modification Strategies
Post-polymerization modification is a powerful technique to introduce new functionalities into a polymer chain after its initial synthesis. rsc.orgnih.govacs.orgresearchgate.netacs.orgresearchgate.net Polymers derived from this compound are excellent candidates for such modifications due to their pendant reactive groups.
The secondary amine group along the polymer backbone can be functionalized through various reactions. For instance, it can react with isocyanates to form urea (B33335) linkages or with acyl chlorides to form amide linkages, thereby altering the polymer's solubility, thermal properties, and interaction with other materials. researchgate.netacs.org
The nitrile group, while generally less reactive, can be hydrolyzed under acidic or basic conditions to a carboxylic acid or an amide. This transformation introduces new reactive sites for further functionalization, such as grafting other polymer chains or attaching biomolecules.
Furthermore, the poly(vinyl ether) backbone itself can be modified. For example, under specific catalytic conditions, it is possible to achieve transformations of the ether linkages. rsc.org Click chemistry reactions, such as thiol-ene or thiol-yne reactions, can also be employed for the efficient modification of polymers containing pendant vinyl groups. nih.govresearchgate.net
Table 3: Potential Post-Polymerization Modification Reactions
| Pendant Group | Reagent | Resulting Functional Group |
| Secondary Amine | Isocyanate | Urea |
| Secondary Amine | Acyl Chloride | Amide |
| Nitrile | H₃O⁺ / Heat | Carboxylic Acid |
| Vinyloxy | Thiol (with initiator) | Thioether |
Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules, offering detailed information about the chemical environment of individual protons and carbon atoms.
Comprehensive ¹H NMR Assignments for Structural Confirmation
While specific, experimentally verified ¹H NMR data for 3-((2-(vinyloxy)ethyl)amino)propanenitrile is not publicly available in the searched literature, the expected chemical shifts and multiplicities can be predicted based on the analysis of similar structural motifs found in related compounds.
The ¹H NMR spectrum is anticipated to show distinct signals corresponding to the vinyloxy group, the ethyl bridge, and the propanenitrile moiety. The vinyl protons (=CH- and =CH₂) would appear in the downfield region, typically between δ 6.0 and 6.5 ppm for the CH proton and between δ 4.0 and 4.5 ppm for the terminal CH₂ protons, exhibiting characteristic geminal, cis, and trans couplings. The methylene (B1212753) protons of the ethyl group adjacent to the oxygen (-O-CH₂-) are expected to resonate at approximately δ 3.7-3.9 ppm, while the methylene protons adjacent to the nitrogen (-N-CH₂-) would likely appear around δ 2.8-3.0 ppm. The two methylene groups of the propanenitrile fragment (-CH₂-CH₂-CN) are predicted to have signals in the range of δ 2.5-2.9 ppm. The N-H proton of the secondary amine would produce a broad singlet, the chemical shift of which is dependent on solvent and concentration.
A hypothetical data table for the expected ¹H NMR assignments is presented below.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| =CH-O- | 6.3 - 6.5 | dd | cis, trans |
| =CH₂ (trans) | 4.1 - 4.3 | dd | trans, geminal |
| =CH₂ (cis) | 4.0 - 4.2 | dd | cis, geminal |
| -O-CH₂- | 3.7 - 3.9 | t | ~5-7 |
| -N-CH₂-CH₂-O- | 2.8 - 3.0 | t | ~5-7 |
| -N-CH₂-CH₂-CN | 2.7 - 2.9 | t | ~6-8 |
| -CH₂-CN | 2.5 - 2.7 | t | ~6-8 |
| -NH- | Variable | br s | - |
¹³C NMR Analysis of Backbone and Functional Groups
The carbon atoms of the vinyl group are expected to appear significantly downfield, with the =CH-O- carbon resonating at approximately δ 150-152 ppm and the terminal =CH₂ carbon at around δ 86-88 ppm. The cyano group (-CN) carbon is characteristically found in the δ 118-120 ppm region. The carbons of the ethyl and propyl chains would be located in the aliphatic region of the spectrum.
A table of predicted ¹³C NMR chemical shifts is provided below.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| -CN | 118 - 120 |
| =CH-O- | 150 - 152 |
| =CH₂ | 86 - 88 |
| -O-CH₂- | 67 - 69 |
| -N-CH₂-CH₂-O- | 48 - 50 |
| -N-CH₂-CH₂-CN | 45 - 47 |
| -CH₂-CN | 17 - 19 |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity
To unambiguously assign all proton and carbon signals and confirm the molecular structure, a suite of two-dimensional (2D) NMR experiments would be essential.
COSY (Correlation Spectroscopy): This experiment would establish the connectivity between adjacent protons. For instance, it would show correlations between the protons of the -CH₂-CH₂- bridge in the ethyl group and between the protons of the -CH₂-CH₂- fragment in the propanenitrile moiety.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to definitively link each proton signal to its corresponding carbon signal in the tables above.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons. It is crucial for piecing together the entire molecular framework. For example, HMBC would show correlations from the vinyl protons to the C-O carbon, and from the N-H proton to the adjacent methylene carbons, thereby confirming the connections between the different functional group segments.
Mass Spectrometry (MS) Techniques
Mass spectrometry provides vital information about the molecular weight and fragmentation pattern of a compound, further corroborating its structure.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
The molecular formula of this compound is C₇H₁₂N₂O. bldpharm.com High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion. This experimental mass would be compared to the calculated theoretical mass to confirm the elemental composition. The calculated monoisotopic mass is 140.09496 Da. An HRMS measurement providing a mass value very close to this would provide strong evidence for the proposed molecular formula.
Fragmentation Patterns for Structural Information
In an electron ionization mass spectrometry (EI-MS) experiment, the molecular ion would undergo fragmentation, producing a characteristic pattern of fragment ions. While a published mass spectrum for this specific compound is not available, predictable fragmentation pathways can be outlined based on the functional groups present.
Common fragmentation would likely involve:
Alpha-cleavage adjacent to the nitrogen atom, leading to the loss of a vinyl ether radical or a cyanoethyl radical.
Cleavage of the C-O bond of the vinyl ether.
Loss of small neutral molecules such as ethylene (B1197577) or hydrogen cyanide.
Analysis of the masses of these fragment ions would provide further confirmation of the connectivity of the atoms within the molecule.
Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Fourier-transform infrared (FTIR) spectroscopy are powerful analytical techniques that measure the absorption of infrared radiation by a molecule, which corresponds to the energy of its molecular vibrations. Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light, also providing information about molecular vibrations. While IR activity depends on a change in the dipole moment during a vibration, Raman activity depends on a change in polarizability. Consequently, some vibrations may be strong in IR and weak or absent in Raman, and vice versa, providing a more complete vibrational profile when used together. mt.com
Characteristic Vibrational Frequencies of Vinyloxy, Amine, and Nitrile Groups
The structure of this compound contains three key functional groups: a vinyloxy group, a secondary amine, and a nitrile. Each group exhibits characteristic vibrational frequencies that can be identified in the IR and Raman spectra.
Nitrile Group (-C≡N): The most distinct feature for a nitrile is the carbon-nitrogen triple bond stretch (νC≡N). This vibration typically appears as a sharp, medium-to-weak intensity band in the IR spectrum in the range of 2260-2220 cm⁻¹. silicycle.com Due to the symmetry and polarizability change of the triple bond, this stretch often produces a strong signal in the Raman spectrum. The nitrile group's absorption is found in a relatively uncluttered region of the spectrum, making it an excellent diagnostic peak. acs.org
Secondary Amine Group (-NH-): Secondary amines are characterized by several key vibrations. The N-H stretching (νN-H) vibration appears as a single, weak-to-medium band between 3350 and 3310 cm⁻¹ in the IR spectrum. chemicalbook.com In liquid samples, hydrogen bonding can broaden this peak and shift it to a lower frequency. The N-H bending (δN-H) or wagging vibration is a broad band that can be observed in the 910-665 cm⁻¹ region. chemicalbook.com The C-N stretching (νC-N) for aliphatic amines is found in the 1250-1020 cm⁻¹ range. chemicalbook.com
Vinyloxy Group (-O-CH=CH₂): This group combines features of an ether and a vinyl group (alkene).
Vinyl C-H bonds: The stretching vibrations (ν=C-H) of the hydrogens on the double bond occur at frequencies above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range. nist.gov The out-of-plane bending vibrations (=C-H bend) are also characteristic and appear as strong bands in the 1000-800 cm⁻¹ region.
Carbon-Carbon Double Bond: The C=C stretching (νC=C) vibration is expected in the 1680-1640 cm⁻¹ region. nist.gov This band is often stronger in the Raman spectrum than in the IR spectrum due to the non-polar nature of the bond.
Ether Linkage: The C-O-C asymmetric stretching vibration is very prominent in the IR spectrum and is expected to produce a strong, broad band in the 1250-1050 cm⁻¹ region. For alkyl vinyl ethers specifically, a characteristic band around 1220 cm⁻¹ is often observed. quimicaorganica.org
The following table summarizes the expected vibrational frequencies for this compound.
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity |
|---|---|---|---|---|
| Nitrile (-C≡N) | C≡N Stretch | 2260 - 2220 | Medium, Sharp | Strong |
| Secondary Amine (-NH-) | N-H Stretch | 3350 - 3310 | Weak - Medium | Medium |
| N-H Bend (Wag) | 910 - 665 | Strong, Broad | Weak | |
| C-N Stretch | 1250 - 1020 | Medium | Medium | |
| Vinyloxy (-O-CH=CH₂) | =C-H Stretch | 3100 - 3000 | Medium | Medium |
| C=C Stretch | 1680 - 1640 | Medium | Strong | |
| C-O-C Asymmetric Stretch | 1250 - 1050 | Strong | Weak |
Advanced Chromatographic Methods for Purity Assessment and Isomer Separation
Chromatographic techniques are essential for separating the components of a mixture, allowing for the purity assessment of a target compound and the separation of any potential isomers or byproducts.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography is a powerful technique for separating volatile and thermally stable compounds. For a molecule like this compound, GC analysis is feasible. However, the analysis of amines by GC can sometimes be challenging due to their basicity, which can cause interactions with acidic sites on the column, leading to poor peak shape (tailing). labrulez.com This is often addressed by using specialized, deactivated columns, such as those with a basic surface treatment (e.g., KOH) or columns specifically designed for amines like the CP-Volamine. labrulez.comchromforum.org
When coupled with a mass spectrometer (MS), GC becomes a definitive identification tool. The mass spectrometer ionizes the eluted compounds, typically using electron impact (EI), and then separates the resulting ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a molecular fingerprint based on the compound's fragmentation pattern.
For this compound, key fragmentation pathways would be expected to include:
Alpha-Cleavage: This is a dominant fragmentation pathway for amines and ethers. libretexts.org Cleavage of the C-C bonds adjacent to the nitrogen atom and the ether oxygen would be highly probable.
Loss of Vinyloxyethyl Group: Fragmentation could lead to the loss of the •CH₂CH₂O-CH=CH₂ radical.
Loss of Cyanopropyl Group: Cleavage could result in the loss of the •CH₂CH₂CN radical.
Ether Fragmentation: The C-O bonds of the ether are also susceptible to cleavage. youtube.com
The molecular ion peak (M⁺•) would be expected, and because the molecule contains two nitrogen atoms (an even number), its nominal molecular weight (140.18 g/mol ) is even, consistent with the nitrogen rule. whitman.edu
High-Performance Liquid Chromatography (HPLC)
High-performance liquid chromatography is a versatile technique for the separation and purification of a wide range of compounds, including those that are non-volatile or thermally unstable. For this compound, reversed-phase HPLC (RP-HPLC) would be the most common and effective approach. wikipedia.org
In RP-HPLC, a non-polar stationary phase (e.g., silica (B1680970) bonded with C8 or C18 alkyl chains) is used with a polar mobile phase, typically a mixture of water or an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. wikipedia.org The compound is retained on the column through hydrophobic interactions, and its elution is controlled by adjusting the ratio of the organic solvent in the mobile phase.
The basic amine function in the molecule can lead to peak tailing due to interactions with residual acidic silanol (B1196071) groups on the silica-based stationary phase. hplc.eu Several strategies can mitigate this effect:
Using a mobile phase buffer to control the pH and ensure the amine is in a consistent protonation state.
Adding a competing base , such as triethylamine (B128534) (TEA), to the mobile phase to occupy the active silanol sites. silicycle.com
Employing modern, end-capped columns or columns with a polar-embedded group, which are designed to shield the silanol groups and provide better peak shapes for basic analytes. hplc.eu
HPLC is exceptionally well-suited for purity assessment, where the area of the main peak relative to the total area of all peaks provides a quantitative measure of purity. It can also effectively separate closely related impurities or potential isomers that might be formed during synthesis.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the electronic characteristics of a molecule, which in turn dictate its reactivity and physical properties.
Frontier Molecular Orbital (FMO) Theory
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of molecules. wikipedia.orgyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals indicate a molecule's ability to donate or accept electrons. For 3-((2-(vinyloxy)ethyl)amino)propanenitrile, the HOMO would likely be located around the electron-rich regions, such as the nitrogen atom of the amino group or the double bond of the vinyl ether, which could act as nucleophilic centers. The LUMO, conversely, would be anticipated to be centered on electron-deficient sites, such as the carbon atom of the nitrile group, making it susceptible to nucleophilic attack. youtube.comnih.gov The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and reactivity. researchgate.net
Charge Distribution and Reactivity Prediction
A detailed analysis of the charge distribution within this compound would reveal the partial positive and negative charges on each atom. This information is crucial for predicting sites of electrophilic and nucleophilic attack. Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, performed using DFT calculations, could map the electrostatic potential of the molecule. Such a map would visually represent the electron-rich and electron-poor regions, offering a predictive tool for how the molecule would interact with other reagents.
Reaction Mechanism Elucidation using Density Functional Theory (DFT)
DFT is a versatile computational method used to investigate the mechanisms of chemical reactions, providing detailed information about transition states and reaction energy profiles. nih.gov
Transition State Analysis for Key Reactions
For a molecule like this compound, several reactions could be of interest, such as cycloadditions involving the vinyl group or nucleophilic additions to the nitrile. researchgate.netresearchgate.net DFT calculations could be employed to locate the transition state structures for these potential reactions. The geometry and energy of the transition state are critical for understanding the reaction's feasibility and stereochemical outcome.
Energetic Profiles of Synthetic Pathways
By calculating the energies of reactants, intermediates, transition states, and products, DFT can be used to construct a complete energetic profile for a synthetic pathway. This would allow for the determination of activation energies and reaction enthalpies, providing a theoretical basis for optimizing reaction conditions. For the synthesis of this compound itself, or for its subsequent reactions, these profiles would be invaluable.
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional shape and flexibility of a molecule are critical to its function and interactions.
Conformational analysis of this compound would involve identifying the most stable arrangements of its atoms in space. Due to the presence of several single bonds, the molecule is expected to have multiple low-energy conformers. Computational methods can systematically explore the potential energy surface to identify these stable conformers and the energy barriers between them.
Molecular dynamics (MD) simulations could provide further insights into the dynamic behavior of this compound. nih.gov By simulating the motion of the atoms over time, MD can reveal how the molecule flexes and changes shape in different environments, which is crucial for understanding its interactions with other molecules or materials. nih.gov
In the absence of specific published data for this compound, the above sections outline the types of computational studies that would be necessary to build a comprehensive understanding of its chemical nature. The application of these well-established theoretical methods would undoubtedly shed light on the electronic structure, reactivity, and dynamics of this interesting molecule.
Prediction of Spectroscopic Parameters from First Principles
First-principles calculations, which are rooted in quantum mechanics, are powerful tools for predicting a range of spectroscopic data, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These computational methods, such as Density Functional Theory (DFT), can provide valuable insights into the electronic structure and vibrational modes of a molecule, which directly correlate to its spectroscopic signatures. nih.gov
For a molecule like This compound , theoretical predictions could elucidate the chemical shifts of its unique proton (¹H) and carbon (¹³C) environments, as well as the characteristic frequencies of its functional groups, such as the vinyl ether, amine, and nitrile moieties. However, no dedicated studies presenting such theoretical spectroscopic data for this compound have been published. While general methodologies for predicting NMR spectra from first principles are well-established, their application to this specific molecule has not been documented in the accessible scientific literature. github.io
Table 1: Predicted Spectroscopic Parameters for this compound
| Parameter | Predicted Value | Method |
| ¹H-NMR Chemical Shifts (ppm) | Data not available | Not applicable |
| ¹³C-NMR Chemical Shifts (ppm) | Data not available | Not applicable |
| Key IR Frequencies (cm⁻¹) | Data not available | Not applicable |
As indicated, no specific predicted data from first-principles calculations for this compound are available in the public domain.
Conclusion and Future Research Perspectives
Summary of Key Research Findings and Methodologies
3-((2-(Vinyloxy)ethyl)amino)propanenitrile is a unique bifunctional monomer containing both a vinyl ether group and a secondary amino-nitrile functionality. Its synthesis is primarily achieved through the cyanoethylation of 2-(vinyloxy)ethylamine. This reaction, a classic example of a Michael addition, involves the addition of the primary amine to acrylonitrile (B1666552). wikipedia.org This method is widely used for introducing a cyanoethyl group to various nucleophiles, including amines. wikipedia.org
The key structural features of this compound are the vinyl ether group, which is susceptible to cationic polymerization, and the cyanoethylamino moiety, which can influence the polymer's properties or serve as a site for further chemical modifications. Research methodologies for characterizing this monomer would typically involve spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) to confirm the proton and carbon environments, and Infrared (IR) spectroscopy to identify the characteristic peaks for the C=C of the vinyl group, the C≡N of the nitrile, and the N-H of the secondary amine.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 85466-37-1 bldpharm.comcrysdotllc.com |
| Molecular Formula | C7H12N2O bldpharm.comcrysdotllc.com |
| Molecular Weight | 140.18 g/mol bldpharm.comcrysdotllc.com |
| Boiling Point | 79-81 °C at 0.4 Torr chemicalbook.com |
| Density | 0.948±0.06 g/cm³ (Predicted) chemicalbook.com |
| pKa | 7.14±0.19 (Predicted) chemicalbook.com |
Unexplored Reactivity and Synthetic Challenges
The dual functionality of this compound presents both opportunities and challenges. The vinyl ether group is known to undergo facile cationic polymerization, but the presence of the basic secondary amine can interfere with this process by neutralizing the cationic initiator. This necessitates the use of protecting group strategies for the amine or the development of specialized polymerization conditions. beilstein-journals.org
Furthermore, the synthesis itself, while based on the straightforward cyanoethylation reaction, requires careful control to avoid side reactions. wikipedia.org For instance, dialkylation of the amine is a potential side product. The purification of the final monomer from starting materials and byproducts is crucial for obtaining polymers with desired properties. Future research could focus on optimizing the synthesis to improve yield and purity, potentially exploring enzymatic or heterogeneous catalysts. The reactivity of the nitrile group, for example, its potential for hydrolysis or reduction, under various polymerization conditions remains largely unexplored.
Opportunities for Novel Material Design and Polymer Innovation
The most significant promise of this compound lies in its role as a functional monomer. The incorporation of this monomer into polymer chains can impart specific properties. The polar nitrile and amine groups can enhance adhesion, improve dyeability, and increase the glass transition temperature of the resulting polymer.
This monomer is a building block for creating novel polymer architectures. bldpharm.com It can be homopolymerized through its vinyl ether group or copolymerized with other vinyl ethers to tune the material properties. The pendant amino-nitrile group can be used for post-polymerization modifications, such as cross-linking, grafting other polymer chains, or introducing other functional moieties. This opens up possibilities for designing materials for coatings, adhesives, and specialty membranes. For instance, polymers derived from this monomer could find applications in creating materials with specific chelating properties for metal ions, due to the presence of the amine and nitrile groups.
Emerging Analytical and Computational Approaches for Comprehensive Understanding
A deeper understanding of the structure-property relationships of polymers derived from this compound can be achieved through advanced analytical and computational methods. Techniques like Gel Permeation Chromatography (GPC) are essential for determining the molecular weight and polydispersity of the polymers. beilstein-journals.org Thermal analysis methods such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can provide insights into the thermal stability and phase transitions of the polymers. nih.gov
Computational chemistry, particularly Density Functional Theory (DFT), could be employed to predict the reactivity of the monomer, model its polymerization behavior, and simulate the properties of the resulting polymers. These computational studies can help in designing new polymers with targeted functionalities and understanding the interactions between the polymer chains, which is crucial for predicting the macroscopic properties of the material.
Broader Impact on Sustainable Chemistry and Green Synthesis
The synthesis and application of this compound can be aligned with the principles of green chemistry. The cyanoethylation reaction is an atom-economical addition reaction, which is a key principle of green synthesis. wikipedia.org Future research should focus on developing more sustainable synthetic routes, for example, by using greener solvents, reducing energy consumption through microwave-assisted synthesis, or employing reusable catalysts. scirp.orgnih.gov
The development of polymers from this monomer could also contribute to sustainability goals. For instance, creating durable coatings or adhesives could extend the lifespan of products. Furthermore, the functional groups on the polymer could be designed to allow for easier degradation or recycling, contributing to a circular economy. The framework for sustainable chemical synthesis encourages breaking down molecules into their functional groups to identify greener synthetic pathways. nih.gov
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of 3-((2-(Vinyloxy)ethyl)amino)propanenitrile to maximize yield and purity?
- Methodological Answer : Optimize reaction parameters such as temperature, solvent polarity, and catalyst loading. For example, microwave-assisted synthesis at 120°C in acetonitrile with i-Pr2NEt as a base has been shown to achieve high yields (>99%) under controlled conditions . Purification via flash chromatography (30% EtOAc/CH2Cl2) ensures separation of byproducts. Adjust reaction stoichiometry and monitor intermediates via TLC or HPLC to track progress.
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : Use PPE (protective gloves, goggles, lab coats) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of vapors. Store waste separately and dispose via certified hazardous waste services to mitigate environmental contamination . For nitrile-containing compounds, ensure emergency eye-wash stations and showers are accessible.
Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer : Use <sup>1</sup>H/<sup>13</sup>C NMR to confirm the vinyloxy and cyano groups, with peak assignments for ethylenic protons (~5-6 ppm) and nitrile stretches (~2200 cm<sup>-1</sup> in IR). High-resolution mass spectrometry (HRMS) validates molecular weight. Purity can be assessed via HPLC with a C18 column and UV detection at 254 nm .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental reactivity data for this compound?
- Methodological Answer : Reconcile discrepancies by cross-validating computational models (e.g., DFT calculations) with experimental kinetics. For example, if nitrile reactivity deviates from predictions, test steric/electronic effects using substituent analogs (e.g., benzyloxy vs. methoxy groups) . Validate intermediates via in-situ FTIR or LC-MS to identify unaccounted reaction pathways .
Q. What mechanistic insights guide the design of derivatives of this compound with enhanced biological activity?
- Methodological Answer : Modify the vinyloxy or amino moieties to alter lipophilicity and target interactions. For instance, replacing the vinyl group with cyclobutylmethyl (as in 3-[(Cyclobutylmethyl)amino]propanenitrile) enhances membrane permeability . Use QSAR models to correlate substituent electronic parameters (Hammett constants) with bioactivity data from cytotoxicity assays .
Q. How do steric and electronic effects of substituents influence the stability of this compound under varying pH conditions?
- Methodological Answer : Conduct accelerated stability studies (pH 1–13, 40–60°C) with HPLC monitoring. Bulky substituents (e.g., benzyloxy groups) reduce hydrolysis rates by steric shielding, while electron-withdrawing groups (e.g., nitro) stabilize the nitrile against nucleophilic attack . Compare degradation products (e.g., carboxylic acids) via LC-MS to map decomposition pathways .
Q. What strategies are recommended for elucidating degradation pathways of this compound under accelerated storage conditions?
- Methodological Answer : Expose the compound to heat (40–80°C), light, and humidity, then analyze degradation products using GC-MS or NMR. For example, identify oxidation products (e.g., aldehydes) or dimerization byproducts. Use isotopic labeling (<sup>13</sup>C or <sup>15</sup>N) to track bond cleavage sites . Stabilize formulations by adding antioxidants (e.g., BHT) or UV blockers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
